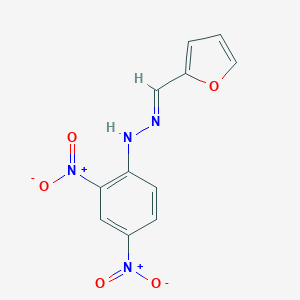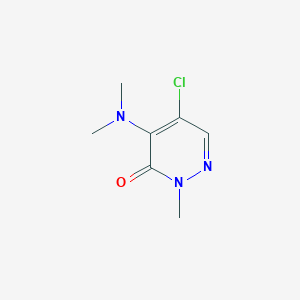
N-(4-Methoxyphenyl)acetamide
Vue d'ensemble
Description
N-(4-Methoxyphenyl)acetamide, also known as p-Acetanisidide or 4’-Methoxyacetanilide, is a member of the class of acetamides . It is functionally related to a p-anisidine and a paracetamol . This compound belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids .
Synthesis Analysis
The synthesis of N-(4-Methoxyphenyl)acetamide involves several steps. Chloroacetyl chloride, p-methoxyaniline, and triethylamine (NR 3) have been reacted while acetone has used as a solvent, yielding to 2-chloro-N- (4-methoxyphenyl) acetamide . 2-chloro-N- (4-methoxyphenyl) acetamide and sodium methacrylate have been reacted, while Tebac and NaI as phase transfer catalysts, 1,4-Dioxane as solvent, and refluxed .
Molecular Structure Analysis
The molecular formula of N-(4-Methoxyphenyl)acetamide is C9H11NO2 . The molecular weight is 165.19 g/mol . The InChI is InChI=1S/C9H11NO2/c1-7 (11)10-8-3-5-9 (12-2)6-4-8/h3-6H,1-2H3, (H,10,11) and the Canonical SMILES is CC (=O)NC1=CC=C (C=C1)OC .
Chemical Reactions Analysis
Biologically active aromatic sodium dithiocarbamates were synthesized by the reaction of amines (N- (4-methoxyphenyl)acetamide and N-phenylacetamide) with carbon disulfide in the presence of NaOH in ethanol at a temperature of 25°C in 78 and 85% yields .
Physical And Chemical Properties Analysis
N-(4-Methoxyphenyl)acetamide has a molecular weight of 165.19 g/mol . The compound is solid at room temperature .
Relevant Papers
Several papers have been published on N-(4-Methoxyphenyl)acetamide, discussing its synthesis, properties, and potential applications . These papers provide valuable insights into the compound and its potential uses.
Applications De Recherche Scientifique
“N-(4-Methoxyphenyl)acetamide”, also known as p-Acetanisidide, is a chemical compound with the molecular formula CH3CONHC6H4OCH3 . It’s often used in scientific research, particularly in the field of medicine and biochemistry .
One known application of “N-(4-Methoxyphenyl)acetamide” is in the field of liver function testing . It’s used in the 13C-methacetin breath test, a non-invasive diagnostic tool that can determine particular enzymatic and metabolic functions in vivo . In this test, methacetin is metabolized uniquely by the liver, and the resulting CO2 is measured passively . This test has been used to correlate with clinical indices of liver disease severity in patients with primary biliary cirrhosis .
-
Personalized Medicine
- Field: Medicine and Pharmacology
- Application: The concept of personalized medicine is gathering momentum as various biomarkers are being discovered and developed to lead to genotype and phenotype diagnostic tests .
- Method: Noninvasive, rapid (13)C breath tests have the potential to individualize therapy .
- Outcome: This could enable physicians to tailor therapy based on the individual’s genetic makeup and physiological state .
-
Hepatic Mitochondrial Beta-Oxidation
- Field: Biochemistry
- Application: Octanoate (also known as sodium octanoate), a medium-chain fatty acid metabolized in the liver, is a potential substrate for non-invasive breath testing of hepatic mitochondrial beta-oxidation .
- Method: This involves the use of octanoate, which is metabolized in the liver .
- Outcome: This could provide insights into the functioning of hepatic mitochondrial beta-oxidation .
-
Biliary Atresia Diagnosis
- Field: Pediatrics and Gastroenterology
- Application: Distinguishing biliary atresia (BA) from other causes of neonatal cholestasis (NC) is challenging .
- Method: Continuous BreathID C-methacetin breath test (MBT) is a novel method that determines liver function . Methacetin is metabolized uniquely by the liver and CO2 is measured passively .
- Outcome: This test has been used to correlate with clinical indices of liver disease severity in patients with primary biliary cirrhosis .
-
Thermophysical Property Datafile
- Field: Chemical Engineering
- Application: Thermophysical Property Datafile (IK-Cape File) for Process Simulators, e.g., Aspen Plus .
- Method: The thermophysical properties of “N-(4-Methoxyphenyl)acetamide” can be used in process simulators to model and optimize chemical processes .
- Outcome: This can lead to more efficient and cost-effective chemical processes .
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAIDCNLVLTVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026325 | |
| Record name | 4'-Methoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)acetamide | |
CAS RN |
51-66-1 | |
| Record name | N-(4-Methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Acetanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4'-Methoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methoxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ACETANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13E468TFHP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-{3-[(2-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373915.png)
